molecular formula C12H10N2O2S B15038627 N'-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide

N'-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B15038627
M. Wt: 246.29 g/mol
InChI Key: AHGCRIGEGMISDY-MDWZMJQESA-N
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Description

N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure includes:

  • Dissolving 4-hydroxybenzaldehyde and 2-thiophenecarbohydrazide in ethanol.
  • Heating the mixture under reflux for several hours.
  • Cooling the reaction mixture to room temperature.
  • Filtering and washing the precipitated product with cold ethanol.
  • Drying the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The hydroxyl group and thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for developing new pharmaceuticals.

    Industry: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The hydrazone linkage and thiophene ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit specific enzymes by forming stable complexes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one: Similar in structure but contains a thioxothiazolidinone ring instead of a thiophene ring.

    N’-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide is unique due to its specific combination of a hydrazone linkage and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N'-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characterization

The compound is synthesized through the condensation reaction between 4-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. The resulting structure includes a hydrazone linkage, which is crucial for its biological activity. The dihedral angle between the benzene and thiophene rings is observed to be approximately 23.34°, indicating a degree of planarity that may influence its interaction with biological targets .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest a promising therapeutic potential.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants.

Assay IC50 (µg/mL)
DPPH25
ABTS30

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Properties : A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound showed a dose-dependent cytotoxic effect, with IC50 values ranging from 20 to 50 µM across different cell lines.
  • Neuroprotective Effects : Research indicated that this compound may have neuroprotective properties by reducing oxidative stress in neuronal cells. It was found to decrease levels of reactive oxygen species (ROS) and enhance cell viability in models of neurodegeneration.
  • Cholinesterase Inhibition : this compound exhibited inhibitory activity against acetylcholinesterase (AChE), which is significant for developing treatments for Alzheimer's disease. The inhibition constant (Ki) was determined to be around 15 µM.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H10N2O2S/c15-10-5-3-9(4-6-10)8-13-14-12(16)11-2-1-7-17-11/h1-8,15H,(H,14,16)/b13-8+

InChI Key

AHGCRIGEGMISDY-MDWZMJQESA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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